5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione
Description
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione core, characterized by a methyl group at position 5 and a 2-iodoethyl substituent.
Properties
CAS No. |
16705-33-2 |
|---|---|
Molecular Formula |
C6H9IN2O2 |
Molecular Weight |
268.05 g/mol |
IUPAC Name |
5-(2-iodoethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9IN2O2/c1-6(2-3-7)4(10)8-5(11)9-6/h2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
NGWMFEOOTJXRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with an iodoethylating agent. One common method is the alkylation of 5-methylimidazolidine-2,4-dione with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Various substituted imidazolidine derivatives.
Oxidation Products: Oxo derivatives of the imidazolidine ring.
Reduction Products: Hydro derivatives of the imidazolidine ring.
Scientific Research Applications
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Modifications
The imidazolidine-2,4-dione scaffold is highly versatile, with substituents at positions 3 and 5 critically influencing reactivity, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Imidazolidine-2,4-dione Derivatives
Physicochemical Properties
- Solubility : The iodoethyl group’s polarizability may reduce aqueous solubility compared to fluorophenyl or methoxy derivatives. For instance, 5-(4-fluorophenyl) analogs exhibit moderate lipophilicity , while hydroxyethyl derivatives () are more polar .
- Stability : Iodo compounds are prone to photodegradation and require light-sensitive handling, unlike stable fluorophenyl or chlorophenyl derivatives .
Molecular Interactions
- Crystal Packing : highlights halogen (Cl/F) and hydrogen bonding interactions in sulfonyl derivatives . The larger iodine atom in the target compound may alter packing efficiency or induce unique halogen-halogen contacts.
- Protein Binding : Fluorophenyl groups enhance binding to hydrophobic pockets (e.g., COX-2 in ), whereas the iodoethyl group’s steric bulk might limit access to certain active sites .
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